molecular formula C13H23Cl2N3O B6350729 [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride CAS No. 1426142-78-0

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride

Cat. No.: B6350729
CAS No.: 1426142-78-0
M. Wt: 308.2 g/mol
InChI Key: VTAPRJFDCIYTQR-UHFFFAOYSA-N
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Description

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride is an organic compound that belongs to the class of pyridinylmorpholine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a morpholine ring attached via an ethylamine linker. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, undergoes a reaction with formaldehyde and hydrogen chloride to form the intermediate [(6-Methylpyridin-2-yl)methyl]chloride.

    Nucleophilic Substitution: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine in the presence of a base such as sodium hydroxide to yield [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine product to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyridine or morpholine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and context of use.

Comparison with Similar Compounds

[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride can be compared with other pyridinylmorpholine derivatives:

    [(6-Methylpyridin-2-yl)methyl][2-(piperidin-4-yl)ethyl]amine: Similar structure but with a piperidine ring instead of morpholine, which may alter its binding affinity and biological activity.

    [(6-Methylpyridin-2-yl)methyl][2-(pyrrolidin-4-yl)ethyl]amine:

The uniqueness of this compound lies in its specific combination of the pyridine and morpholine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-12-3-2-4-13(15-12)11-14-5-6-16-7-9-17-10-8-16;;/h2-4,14H,5-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPRJFDCIYTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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